molecular formula C21H19FN2O4 B2360560 METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE CAS No. 1358412-85-7

METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE

Cat. No.: B2360560
CAS No.: 1358412-85-7
M. Wt: 382.391
InChI Key: JGXCKJASHSGLFY-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a methyl ester at position 2, a fluorine atom at position 6, and a methoxy group at position 4 substituted with a carbamoyl-linked 2,4-dimethylphenyl moiety. This structural complexity confers unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-12-4-6-16(13(2)8-12)24-20(25)11-28-19-10-18(21(26)27-3)23-17-7-5-14(22)9-15(17)19/h4-10H,11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXCKJASHSGLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of fluorine atoms. Common synthetic routes may include:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine ring.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms at specific positions on the benzyl groups.

    Coupling Reactions: The final step involves coupling the fluorinated benzyl groups with the benzoxazepine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-Difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The target compound’s activity and stability are influenced by its substitution pattern. Key comparisons with structurally related quinolines are outlined below:

Compound Substituents Key Properties Reference
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) - 4-COOCH₃, 6-OCH₃, 2-Ph Synthesized via methyl iodide esterification; evaluated as a P-glycoprotein inhibitor.
[2-(4-Methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate - 4-COOCH₂C(O)Ph(4-OCH₃), 6-Cl, 2-(4-MePh) Chlorine at position 6 may reduce metabolic stability compared to fluorine analogs.
1,4-Oxazino[2,3,4-ij]quinolines - Fused oxazine-quinoline ring Higher stability under electron impact vs. 1,3-oxazino analogs; fragmentation patterns differ.
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde - 5,8-OCH₃, 6-CHO Antitumor activity linked to aldehyde and methoxy groups.

Key Observations:

  • Chlorine’s larger atomic size may sterically hinder target interactions .
  • Position 2 vs. 4 Ester Groups: The target compound’s ester at position 2 contrasts with 6a’s position 4 ester. Ester position affects molecular dipole moments and binding to hydrophobic pockets in biological targets .
  • Carbamoyl vs.

Biological Activity

Methyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline backbone with several substituents that are believed to contribute to its biological activity. The key structural components include:

  • Quinoline moiety : Known for its pharmacological properties.
  • Fluoro group : Often enhances biological activity and bioavailability.
  • Carbamoyl and methoxy groups : These functional groups may influence solubility and interaction with biological targets.

Table 1: Chemical Structure Overview

ComponentDescription
Chemical FormulaC18_{18}H19_{19}F N2_{2}O3_{3}
Molecular Weight334.35 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot specified in available literature

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it selectively inhibits the growth of various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma).

The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50_{50} (µM)Observations
A54915Significant growth inhibition
HeLa20Moderate cytotoxicity observed
184B5>100No significant effect

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against certain bacterial strains, although further research is necessary to elucidate its full spectrum of activity.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of lung cancer. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting potential for development as an anticancer therapeutic agent.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions between the compound and tubulin. Using molecular docking studies, researchers identified key binding sites that facilitate the inhibition of tubulin polymerization, providing insights into its mechanism as an antitumor agent.

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